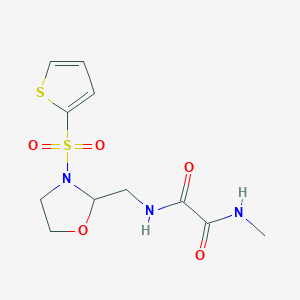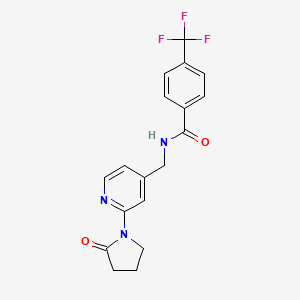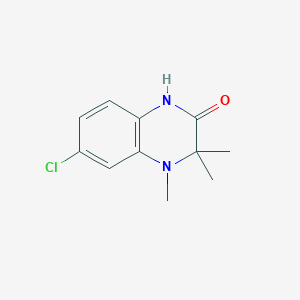
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the CAS Number: 1549427-78-2 . It has a molecular weight of 224.69 and its IUPAC name is 6-chloro-3,3,4-trimethyl-3,4-dihydroquinoxalin-2 (1H)-one . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3, (H,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.69 . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar document .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Their Applications
Fluorescent Whiteners for Polyester Fibers : 6-Nitro-2-chloroquinoxaline, derived from quinoxalin-2-one through nitration and phosphorus oxychloride treatment, has been used to synthesize 6-acetamido-2-substituted quinoxalines. These derivatives serve as disperse dyes and fluorescent whiteners on polyester fibers, showcasing the compound's utility in textile enhancement and materials science (Rangnekar & Tagdiwala, 1986).
Antioxidant Properties : Research into the antioxidant profile of ethoxyquin and its analogues, including 6-(ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline, has revealed significant findings. These studies highlight the compound's effectiveness in inhibiting azo-initiated peroxidation of linoleic acid, comparable to alpha-tocopherol, suggesting potential applications in food preservation and pharmaceuticals to combat oxidative stress (Kumar et al., 2007).
Environmental and Synthetic Applications
Pesticide Degradation : The ability of certain chloroaniline derivatives to react with phenolic humus constituents, forming hybrid compounds in the presence of a fungal phenol oxidase, indicates potential environmental applications in pesticide degradation and soil remediation technologies (Bollag et al., 1983).
Synthesis of Antimicrobial Quinoxaline Derivatives : The synthesis of new quinoxaline derivatives by modifying 2-chloro-3-methylquinoxaline has been explored for optimized antimicrobial activity. These efforts contribute to the development of novel antibiotics and antimicrobial agents, addressing the pressing need for new treatments against resistant bacterial strains (Singh et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQJRYPPVQGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

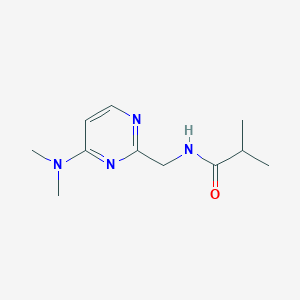
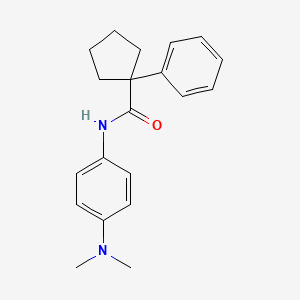

![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)
![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)
![tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2885085.png)
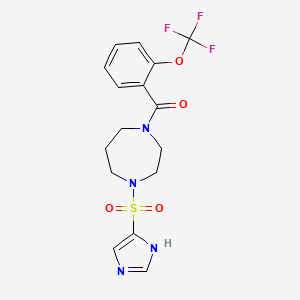

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)
![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)
